N,N,2-trimethyl-6-(4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine
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Description
N,N,2-trimethyl-6-(4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine is a useful research compound. Its molecular formula is C23H27N7O2 and its molecular weight is 433.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 433.22262313 g/mol and the complexity rating of the compound is 613. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Labeling for Imaging
The synthesis of complex compounds for imaging purposes in medical research is a notable application of N,N,2-trimethyl-6-(4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine. For instance, the synthesis of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, intended for dopamine D4 receptor imaging, involves electrophilic fluorination and has demonstrated potential in ex vivo studies for homogeneous brain distribution in rats (Eskola et al., 2002).
Chemical Reactions and Derivative Synthesis
The compound's chemistry enables the creation of various derivatives through reactions such as electrophilic amination, leading to enantiopure N(alpha),N(beta)-orthogonally diprotected alpha-hydrazino acids, and further to cyclic derivatives like piperazic acid, showcasing its versatility in synthetic organic chemistry (Hannachi et al., 2004).
Development of Pharmacological Agents
This compound serves as a precursor in the development of pharmacological agents, such as H1-antihistaminic agents. The structural modification of this compound has led to derivatives with significant in vitro and in vivo antihistaminic activity, highlighting its potential in drug discovery (Iemura et al., 1986).
Anti-inflammatory Applications
The compound's derivatives have been explored for anti-inflammatory applications. For example, using citrazinic acid as a starting material, a series of derivatives were synthesized with promising anti-inflammatory activity, comparable to known drugs like Prednisolone®. This demonstrates the compound's utility in the development of new anti-inflammatory agents (Amr et al., 2007).
Nanofiltration Membrane Development
In the field of material science, derivatives of this compound have been used in the development of novel nanofiltration membranes. These membranes exhibit improved water flux and are effective in the treatment of dye solutions, demonstrating the compound's applicability beyond pharmacology into environmental engineering and materials science (Liu et al., 2012).
Properties
IUPAC Name |
[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-[3-(6-methylpyridazin-3-yl)oxyphenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O2/c1-16-8-9-22(27-26-16)32-19-7-5-6-18(14-19)23(31)30-12-10-29(11-13-30)21-15-20(28(3)4)24-17(2)25-21/h5-9,14-15H,10-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REWHWVLMXPQIJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC(=NC(=N4)C)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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